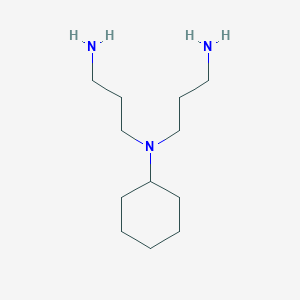

Bis(3-aminopropyl)cyclohexylamine

Description

Contextualization within Amine Chemistry and Polyamine Research Paradigms

In the broad landscape of amine chemistry, Bis(3-aminopropyl)cyclohexylamine is classified as a polyamine, specifically a triamine, due to the presence of three nitrogen atoms. Its structure incorporates both primary and tertiary amine functionalities. This dual reactivity is a key point of interest in polyamine research. Polyamines are ubiquitous in biological systems and are crucial in various industrial applications, from polymer synthesis to pharmaceuticals. Research into synthetic polyamines like this compound often seeks to mimic or leverage the properties of their natural counterparts for technological advancements.

The study of cycloaliphatic amines, a sub-class to which this compound belongs, is a significant paradigm in polymer and materials chemistry. Unlike purely linear aliphatic amines, the presence of the cyclohexane (B81311) ring imparts rigidity and thermal stability to the molecular structure. This has led to extensive research on cycloaliphatic amines as high-performance components in materials like epoxy resins and polyamides.

Structural Characteristics and Chemical Functionalities Relevant to Research Applications

The distinct properties and research applications of this compound are a direct consequence of its molecular structure. The key features include:

Cyclohexyl Core: This bulky, saturated ring structure introduces rigidity and enhances the glass transition temperature (Tg) of polymers it is incorporated into. This is a desirable trait in applications requiring high thermal stability and mechanical strength. polymerinnovationblog.com

Aminopropyl Chains: The two flexible aminopropyl arms provide reactive sites for a variety of chemical transformations. The primary amine groups at the termini are particularly reactive.

Primary and Tertiary Amine Groups: The presence of both primary and tertiary amines allows for a range of reactions. The primary amines are excellent nucleophiles and can readily participate in reactions such as additions to epoxides or amidation with carboxylic acids. The tertiary amine can act as a catalyst or a site for quaternization, leading to the formation of cationic polymers or materials with modified surface properties.

These structural and functional attributes are summarized in the table below:

| Structural Feature | Chemical Functionality | Relevance to Research Applications |

| Cyclohexyl Ring | Rigidity, Steric Hindrance | Enhanced thermal stability (higher Tg), improved mechanical properties in polymers. |

| Two Aminopropyl Chains | Flexibility, Reactive Sites | Allows for cross-linking in polymers, functionalization of surfaces. |

| Primary Amine Groups | High Reactivity, Nucleophilicity | Key for polymerization reactions (e.g., epoxy curing, polyamide synthesis). |

| Tertiary Amine Group | Catalytic Activity, Basicity | Can accelerate curing reactions, enables further chemical modifications. |

Significance in Emerging Research Fields and Advanced Material Science

The unique combination of a rigid cycloaliphatic core and reactive amine functionalities makes this compound a compound of interest in several emerging research areas and in the development of advanced materials.

One of the most prominent areas of research is its use as a curing agent for epoxy resins . ontosight.ai Cycloaliphatic amines are known to produce cured epoxy networks with high glass transition temperatures and excellent chemical resistance. polymerinnovationblog.com The multiple active hydrogen atoms on the primary amine groups of this compound allow it to efficiently cross-link epoxy resins, leading to robust and durable materials suitable for coatings, adhesives, and composites. ontosight.ai Research in this area focuses on understanding the curing kinetics and the final thermomechanical properties of the resulting thermosets. While the reaction between cycloaliphatic epoxides and amines can be slower than with their linear counterparts, the resulting materials often exhibit superior properties. tetrawill.com

In the field of polymer synthesis , this compound serves as a valuable monomer for producing polyamides and polyimides. ontosight.ai The incorporation of the cyclohexyl ring into the polymer backbone can disrupt chain packing, leading to amorphous polyamides with good solubility in organic solvents, a desirable property for processing. researchgate.netnih.gov Research in this domain explores the synthesis of novel polymers with tailored thermal and mechanical properties.

Furthermore, the polyamine nature of this compound suggests its potential application in the development of materials for carbon dioxide capture . Amines are known to react with CO2, and materials functionalized with polyamines are being extensively investigated for this purpose. The presence of multiple amine groups in this compound could lead to a high CO2 absorption capacity.

Overview of Key Academic Research Directions

Current and future academic research involving this compound and related cycloaliphatic polyamines is likely to focus on several key areas:

High-Performance Thermosets: A primary research direction is the continued development of advanced epoxy and other thermoset systems using this compound as a curing agent or modifier. The goal is to create materials with enhanced thermal stability, improved mechanical performance, and greater durability for demanding applications in aerospace, automotive, and electronics. nih.gov

Functional Polymers: The synthesis of novel polyamides and other polymers from this compound is an active area of research. The focus is on tailoring the polymer architecture to achieve specific properties, such as high solubility, controlled thermal behavior, and specific functionalities for applications like gas separation membranes or specialty fibers. researchgate.netnih.gov

Surface Modification and Functionalization: The reactive amine groups of this compound make it a candidate for the surface modification of various materials, including nanoparticles and membranes. Such modifications can be used to introduce specific functionalities, alter surface energy, or improve the compatibility between different phases in a composite material.

Coordination Chemistry and Catalysis: The multiple nitrogen atoms in this compound can act as ligands, forming complexes with metal ions. This opens up possibilities for its use in coordination chemistry and in the development of novel catalysts for various organic transformations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27843-15-8 |

|---|---|

Molecular Formula |

C12H27N3 |

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N'-(3-aminopropyl)-N'-cyclohexylpropane-1,3-diamine |

InChI |

InChI=1S/C12H27N3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h12H,1-11,13-14H2 |

InChI Key |

BQUQUASUHNZZLS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N(CCCN)CCCN |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Bis 3 Aminopropyl Cyclohexylamine

Chemical Synthesis Approaches

The chemical synthesis of Bis(3-aminopropyl)cyclohexylamine is typically achieved through well-defined, sequential reactions that build the final molecular architecture from simpler precursors.

Multi-Step Synthesis Protocols and Reaction Optimization Strategies

The production of complex molecules like polyamines often necessitates multi-step synthesis to achieve high stereoselectivity and yield, though this can sometimes require harsh conditions and extensive purification. researchgate.net The most established method for synthesizing N-substituted bis(3-aminopropyl)amines is a two-step process that avoids the need for chromatographic purification. nih.gov

This process involves:

A bis-conjugate addition reaction (Michael addition).

A subsequent catalytic hydrogenation step. nih.gov

Optimization of these protocols is crucial for industrial viability. Strategies include modifying solvent volumes and optimizing pressure conditions during hydrogenation. For instance, a significant reduction in the amount of solvent used during the initial addition step and employing a relatively low-pressure system (e.g., 50 psi of hydrogen) for the hydrogenation can lead to nearly quantitative yields of the high-purity final product. nih.gov Flow chemistry represents a modern paradigm for multi-step synthesis, where reactants are passed through columns containing immobilized reagents and catalysts, allowing for a continuous and automated production sequence. syrris.jp

Exploration of Michael Cyanoethylation and Subsequent Reduction Methodologies

A cornerstone in the synthesis of this compound is the Michael addition, specifically a double cyanoethylation of the starting amine, followed by the reduction of the resulting nitrile groups. nih.govnih.gov This two-step pathway is an efficient method for preparing N-alkylbis(3-aminopropyl)amines. nih.gov

The process begins with the bis-conjugate addition of cyclohexylamine (B46788) to acrylonitrile. This reaction forms the intermediate N,N-bis(2-cyanoethyl)cyclohexylamine. The subsequent and final step is the catalytic hydrogenation of this dinitrile intermediate. This reduction converts the two nitrile groups into primary amine functionalities, yielding the target molecule, this compound. nih.gov

Table 1: Two-Step Synthesis Pathway via Michael Cyanoethylation and Reduction

| Step | Reaction Name | Reactants | Intermediate/Product | Key Conditions |

|---|---|---|---|---|

| 1 | Michael Addition | Cyclohexylamine, Acrylonitrile | N,N-bis(2-cyanoethyl)cyclohexylamine | Reduced solvent volume |

| 2 | Catalytic Hydrogenation | N,N-bis(2-cyanoethyl)cyclohexylamine, Hydrogen | This compound | Raney nickel catalyst, 7 N methanolic ammonia (B1221849), 50 psi H₂ |

This table summarizes the efficient two-step synthesis process for N-substituted bis(3-aminopropyl)amines, which is applicable for the synthesis of the title compound. nih.gov

Regioselectivity and Stereochemical Control in Polyamine Synthesis

Regioselectivity in the synthesis of this compound is primarily concerned with ensuring that the double Michael addition occurs on the nitrogen atom of the cyclohexylamine, which is readily achieved due to the nucleophilicity of the secondary amine formed after the first addition.

Stereochemical control is a significant aspect of synthesizing more complex, chiral polyamines. nih.gov The use of chiral polyamine analogues can influence biological processes based on their stereoisomerism. nih.gov However, in the standard synthesis of this compound starting from cyclohexylamine and acrylonitrile, no new chiral centers are created. Both the starting materials and the final product are typically achiral. Therefore, the complex stereochemical control required for other polyamines is not a primary consideration in this specific synthesis.

Catalytic Synthesis of this compound

Catalysis is indispensable in the synthesis of this compound, particularly in the hydrogenation step where the nitrile groups of the intermediate are reduced to amines. Both heterogeneous and homogeneous catalysts are employed in amine synthesis, each offering distinct advantages.

Investigation of Bimetallic and Heterogeneous Catalytic Systems

Heterogeneous catalysts are widely favored in industrial processes because they are easily separated from the reaction mixture, facilitating product isolation and catalyst recycling. researchgate.net

For the hydrogenation of the N,N-bis(2-cyanoethyl)cyclohexylamine intermediate, Raney nickel is an effective and commonly used heterogeneous catalyst. nih.gov This catalyst, used in a methanolic ammonia solvent system under low hydrogen pressure, produces the final triamine in high purity and near-quantitative yield. nih.gov The ammonia in the solvent system is crucial for minimizing the formation of secondary amine byproducts during the reduction of the nitriles.

Research into related hydrogenation reactions highlights other potential catalytic systems.

Bimetallic Catalysts : These catalysts, containing two different metals, often exhibit synergistic effects that enhance catalytic performance compared to their monometallic counterparts. rsc.orgnih.gov For instance, a Ru-Co bimetallic catalyst supported on basic alumina (B75360) has shown a 1.5-fold enhancement in activity for hydrogenating sugars to sugar alcohols compared to a monometallic Ru catalyst, operating at a low pressure of 15 bar H₂. rsc.org Similarly, Fe-Pd bimetallic catalysts have demonstrated superior performance in the N-alkylation of amines with alcohols. rsc.org Such systems could potentially be adapted for the nitrile hydrogenation step in polyamine synthesis.

Other Heterogeneous Systems : Historically, copper-chromite catalysts were used for amide hydrogenation, though they required very high temperatures (∼250 °C) and pressures (200–300 bar). nih.gov More modern systems, such as a [Ru/CeO₂] catalyst, are active for amide hydrogenation under milder conditions in water. nih.gov The transfer dehydrogenation of amines to nitriles has been achieved with a recyclable heterogeneous Platinum catalyst. nih.gov

Table 2: Comparison of Heterogeneous Catalysts in Related Hydrogenation Reactions

| Catalyst | Substrate Type | Key Features | Reported Conditions | Reference |

|---|---|---|---|---|

| Raney Nickel | N-alkylbis(cyanoethyl)amines | High purity product, no chromatography needed | 50 psi H₂, 7 N methanolic ammonia | nih.gov |

| Fe₁₀Pd₁/NC500 | Amines + Alcohols (N-alkylation) | Bimetallic, synergistic effect, no external base | 120 °C | rsc.org |

| (1.5)Ru(3)Co/Al-Basic | Sugars | Bimetallic, enhanced activity, low pressure | 15 bar H₂ | rsc.org |

| [Ru/CeO₂] | Primary Amides | Active in water, no additives | Mild conditions | nih.gov |

This table presents various heterogeneous and bimetallic catalysts used in amine synthesis and related hydrogenation reactions, indicating potential systems for optimizing the synthesis of this compound.

Homogeneous Catalysis for Amine Bond Formation

Homogeneous catalysts, which are soluble in the reaction medium, can offer high selectivity and activity under mild conditions. researchgate.netst-andrews.ac.uk While the primary documented synthesis for this compound uses a heterogeneous catalyst, homogeneous systems are prominent in the broader field of amine synthesis. nih.gov

The homogeneous catalytic hydrogenation of amides to amines is a well-studied area. For example, catalyst systems prepared from [Ru(acac)₃] and phosphine (B1218219) ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) (triphos) are effective for this transformation. st-andrews.ac.ukresearchgate.net These reactions can produce primary, secondary, or tertiary amines with high selectivity, although they may require elevated temperatures and pressures (100-200°C, 10-80 bar H₂). researchgate.netst-andrews.ac.uk The addition of an acid, such as methanesulfonic acid, can be crucial to the catalytic activity. st-andrews.ac.uk

While these systems are typically applied to amide reduction, the principles of activating substrates and facilitating hydrogenation are relevant. An alternative synthetic route to this compound, perhaps starting from a diamide (B1670390) precursor instead of a dinitrile, could potentially leverage these advanced homogeneous catalytic systems.

Process Parameters and Yield Enhancement in Catalyzed Reactions

The synthesis of this compound is predominantly achieved through a two-step process. The initial step involves the bisconjugate addition of cyclohexylamine to acrylonitrile, resulting in the formation of the intermediate dinitrile, N,N-bis(2-cyanoethyl)cyclohexylamine. The subsequent and crucial step is the catalytic hydrogenation of this dinitrile to the desired this compound. The efficiency and yield of this hydrogenation are highly dependent on the selection of catalyst and the optimization of various process parameters.

A key methodology for the synthesis of N-alkylbis(3-aminopropyl)amines, the class of compounds to which this compound belongs, involves catalytic hydrogenation over a Raney nickel catalyst. nih.gov Research has demonstrated that this process can achieve nearly quantitative yields under specific, optimized conditions. nih.govresearchgate.net The use of a 7 N methanolic ammonia solvent system is a critical parameter in this high-yield synthesis. nih.govresearchgate.net The ammonia is believed to suppress the formation of secondary and tertiary amine by-products, thereby enhancing the selectivity towards the desired primary amine.

Furthermore, the reaction is effectively carried out under a relatively low hydrogen pressure of 50 psi. nih.govresearchgate.net This indicates that high-pressure reactors may not be necessary for achieving high conversion rates, which can be advantageous from an industrial and economic perspective. The combination of Raney nickel as the catalyst, a methanolic ammonia solvent, and controlled hydrogen pressure are the principal factors for maximizing the yield and purity of this compound. nih.govresearchgate.net

The following table summarizes the key process parameters and their impact on the yield of this compound via catalytic hydrogenation of N,N-bis(2-cyanoethyl)cyclohexylamine.

Table 1: Process Parameters for the Catalytic Hydrogenation of N,N-bis(2-cyanoethyl)cyclohexylamine

| Parameter | Value/Condition | Effect on Yield | Reference |

| Catalyst | Raney Nickel | High activity and selectivity for nitrile reduction. | nih.govresearchgate.net |

| Solvent | 7 N Methanolic Ammonia | Suppresses side reactions, leading to nearly quantitative yield. | nih.govresearchgate.net |

| Hydrogen Pressure | 50 psi | Sufficient for high conversion without requiring high-pressure equipment. | nih.govresearchgate.net |

Chemical Reactivity and Functionalization of Bis 3 Aminopropyl Cyclohexylamine

Derivatization Reactions and Structural Modifications

The chemical versatility of Bis(3-aminopropyl)cyclohexylamine, a cycloaliphatic triamine, stems from the reactivity of its primary and secondary amine functionalities. These amine groups serve as nucleophilic centers, readily participating in a variety of chemical transformations that allow for the structural modification and functionalization of the parent molecule. Such derivatization reactions are crucial for tailoring the compound's properties for specific applications, ranging from advanced polymer synthesis to the development of novel chemical intermediates.

Alkylation, Acylation, and Amination Reactions of Amine Functionalities

Alkylation: The primary and secondary amine groups are susceptible to alkylation upon reaction with alkyl halides. This nucleophilic substitution reaction leads to the formation of N-alkylated derivatives. The extent of alkylation can be controlled by stoichiometric adjustments of the reactants. For instance, reaction with an excess of an alkyl halide can lead to the formation of quaternary ammonium (B1175870) salts, which have applications as phase transfer catalysts and biocides. While specific studies on the alkylation of this compound are not extensively detailed in publicly available literature, the general principles of amine alkylation are well-established. The reaction proceeds via an SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Acylation: Acylation of this compound with acyl chlorides or acid anhydrides is a facile method for the synthesis of corresponding amides. This reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally more stable and less basic than the parent amine due to the electron-withdrawing effect of the carbonyl group. This modification can be used to alter the reactivity and solubility of the molecule.

Amination: While this compound itself is a product of amination reactions, further amination to create more complex polyamines is chemically feasible. Reductive amination of aldehydes or ketones with the primary amine groups of this compound, for example, could lead to the formation of branched polyamines with tailored architectures.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| Alkylation | Ethyl bromide | N-Alkylated amine | SN2 reaction, often with a base |

| Acylation | Acetyl chloride | N-Acylated amide | Nucleophilic acyl substitution, often with a base |

| Amination | Aldehyde/Ketone | Branched polyamine | Reductive amination |

Synthesis of Novel this compound Derivatives (e.g., urea (B33335), naphthalimide analogs)

The primary amine functionalities of this compound serve as excellent nucleophiles for the synthesis of more complex derivatives, such as ureas and naphthalimides, which are of interest in various fields of chemistry and materials science.

Urea Derivatives: The reaction of the primary amine groups with isocyanates provides a direct route to the formation of urea derivatives. This reaction is typically rapid and proceeds via nucleophilic addition of the amine to the isocyanate group. The resulting urea compounds contain a stable urea linkage (-NH-CO-NH-) and have the potential to engage in extensive hydrogen bonding, a property that can be exploited in the design of supramolecular assemblies and functional polymers. For instance, the reaction of this compound with a diisocyanate would lead to the formation of a polyurea. While specific data for this compound is scarce, the general synthesis of urea derivatives from amines is a well-documented and versatile transformation. organic-chemistry.orgresearchgate.netnih.govnih.govbiointerfaceresearch.comnih.gov

Naphthalimide Analogs: Naphthalimide derivatives are known for their fluorescent properties and their ability to intercalate with DNA, leading to applications in fluorescent probes and potential therapeutic agents. rsc.orgresearchgate.netresearchgate.net The synthesis of naphthalimide analogs of this compound can be achieved by reacting its primary amine groups with a suitable naphthalic anhydride (B1165640) derivative. The reaction proceeds via a two-step sequence involving the formation of an intermediate amic acid, followed by cyclodehydration to yield the final imide structure. The resulting bis-naphthalimide derivative would possess two fluorophores linked by the cycloaliphatic diamine scaffold, potentially leading to interesting photophysical properties and applications in materials science.

| Derivative | Synthetic Route | Key Reagents | Potential Properties/Applications |

| Urea Derivative | Reaction with isocyanate | Diisocyanate | Hydrogen bonding, polymer formation |

| Naphthalimide Analog | Reaction with naphthalic anhydride | Substituted Naphthalic Anhydride | Fluorescence, DNA intercalation |

Polymerization and Cross-linking Chemistry

This compound is a valuable building block in polymer chemistry, functioning both as a curative for thermosetting resins and as a monomer in the synthesis of advanced polymer architectures. Its trifunctional nature, with two primary amines and one secondary amine, allows for the formation of highly cross-linked networks.

Mechanisms of Ring-Opening Polymerization with Epoxy Resins

This compound is widely utilized as a curing agent for epoxy resins. ontosight.ai The curing process involves the ring-opening polymerization of the epoxide groups by the nucleophilic amine functionalities. The reaction mechanism proceeds in a stepwise manner. Initially, a primary amine group attacks an epoxy ring, leading to the formation of a secondary amine and a hydroxyl group. This newly formed secondary amine, along with the original secondary amine of the molecule, can then react with another epoxy group. This process continues, leading to the formation of a three-dimensional, cross-linked network. The presence of the hydroxyl groups generated during the reaction can also catalyze the etherification reaction between epoxy groups, further contributing to the cross-linking density, especially at elevated temperatures. The curing kinetics are influenced by factors such as temperature, the steric hindrance of the amine and epoxy components, and the presence of catalysts. ontosight.ai For cycloaliphatic epoxy resins, the reaction with amines can be slower compared to standard bisphenol A-based epoxies, sometimes necessitating higher curing temperatures or the use of accelerators. tetrawill.com

Role as a Cross-linking Agent in Thermoset Polymer Networks

In thermosetting polymer systems, this compound acts as a cross-linking agent, imparting rigidity, thermal stability, and chemical resistance to the final material. ontosight.ai The trifunctionality of this amine allows for the creation of a high-density cross-linked network. The cyclohexyl ring in its structure contributes to a higher glass transition temperature (Tg) and improved thermal stability of the cured polymer compared to linear aliphatic amine curing agents. The mechanical properties of the resulting thermoset, such as modulus, strength, and toughness, are directly related to the cross-linking density and the chemical structure of the polymer network. researchgate.netmdpi.comresearchgate.netsci-hub.se

| Property | Influence of this compound |

| Glass Transition Temperature (Tg) | Increased due to the rigid cycloaliphatic structure. |

| Cross-linking Density | High, due to the presence of three reactive amine groups. |

| Thermal Stability | Enhanced because of the stable cross-linked network. |

| Mechanical Strength | Generally improved with higher cross-linking density. |

Incorporation as a Monomer in Advanced Polymer Architectures

Beyond its role as a curing agent, this compound can be directly incorporated as a monomer into the main chain of various polymers, such as polyamides and polyimides, to create materials with specific properties. ontosight.ainih.gov

Polyamides: Through condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides), this compound can form polyamides. The resulting polymers would feature both secondary and tertiary amine functionalities within the polymer backbone, along with amide linkages. The presence of the cyclohexyl ring and the tertiary amine could disrupt chain packing, potentially leading to amorphous polyamides with good solubility in organic solvents. These characteristics are desirable for applications requiring solution processability. nih.govntu.edu.twresearchgate.netmdpi.commdpi.com

Polyimides: Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. nih.govnih.govresearchgate.net this compound can be used as the diamine monomer in a two-step polycondensation reaction with a dianhydride. The first step forms a soluble poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. The incorporation of the non-coplanar cycloaliphatic structure of this compound is expected to enhance the solubility and processability of the resulting polyimides while maintaining good thermal stability.

| Polymer Architecture | Co-monomer | Polymerization Type | Potential Properties |

| Polyamide | Dicarboxylic acid/Diacyl chloride | Condensation Polymerization | Amorphous, good solubility |

| Polyimide | Dianhydride | Two-step Polycondensation | High thermal stability, improved processability |

Limited Research on Surface Functionalization of this compound

The primary role of this compound described in accessible literature, predominantly patents, is as a polyamine curing agent for coatings, adhesives, and composite materials. ontosight.aipatentbuddy.comepo.org In these applications, its amine functional groups react with epoxy groups to form a cross-linked polymer network. This process inherently involves the formation of a surface coating, however, the literature does not provide in-depth analysis of the specific interactions between the cyclohexylamine (B46788) derivative and the substrate at a molecular level, nor does it detail strategies for its use as a platform for immobilizing other molecules.

One brief mention in a comparative context suggests that the bulky cyclohexyl group of this compound can influence its coordination with metals, leading to the formation of larger gold (I) clusters compared to less sterically hindered amines. This indicates a potential for its use in modifying metallic surfaces or in the synthesis of metallic nanoparticles, but this is an isolated observation rather than a comprehensive study of surface functionalization.

Due to the lack of specific research findings, a detailed exposition on the chemical reactivity and functionalization of this compound with respect to surface functionalization and immobilization strategies, including data tables of research findings, cannot be constructed at this time. The available information points to its utility within bulk material formulations rather than as a specific agent for surface modification with detailed scientific characterization.

Coordination Chemistry of Bis 3 Aminopropyl Cyclohexylamine Complexes

Ligand Properties and Metal Ion Complexation

The unique architecture of bis(3-aminopropyl)cyclohexylamine, featuring a cycloaliphatic core and flexible aminopropyl arms, dictates its behavior as a ligand. ontosight.ai The presence of three nitrogen atoms—one secondary amine on the cyclohexane (B81311) ring and two primary amines at the terminus of the propyl chains—enables it to act as a multidentate ligand, binding to metal centers through multiple coordination sites.

This compound and its derivatives exhibit significant chelation capabilities with various transition metals, primarily acting as tetradentate nitrogen ligands. The formation of stable chelate rings is a key feature of its coordination behavior.

Copper (Cu): Copper(II) complexes involving ligands structurally similar to this compound have been synthesized and characterized. For instance, a mononuclear copper(II) complex with N,N'-bis(3-aminopropyl)ethylenediamine, a related tetradentate ligand, has been prepared. researchgate.net Studies on Schiff base ligands derived from cyclohexylamine (B46788) derivatives also show the formation of stable, four-coordinate copper(II) complexes, often exhibiting square planar geometry. uobaghdad.edu.iqsci-hub.se In these complexes, the ligand coordinates to the copper center through its nitrogen and oxygen donor atoms. sci-hub.se The synthesis of binuclear copper(II) complexes has also been reported, where ligands create distinct coordination spheres for each metal ion. researchgate.net

Cobalt (Co): Cobalt(II) and Cobalt(III) are known to form stable complexes with amine ligands. Dinuclear cobalt(II) complexes with related bis(salicylaldimine) ligands have been synthesized, where each cobalt ion adopts a distorted tetrahedral geometry. rsc.org The synthesis of cobalt(III) complexes with various alkyl amine ligands often results in stable octahedral structures. researchgate.netmdpi.com Research on these complexes is often driven by the objective to understand structure-reactivity correlations. researchgate.net The substitution of different amine ligands can lead to complexes with similar structures but varying electron-transfer rates. researchgate.net

Palladium (Pd) and Gold (Au): While specific studies focusing solely on palladium and gold complexes with this compound are less common in the provided search results, the general principles of amine ligand coordination apply. The soft nature of Pd(II) and Au(III) suggests they would form strong coordinate bonds with the nitrogen donor atoms of the ligand. Research into palladium complexes with bis(diphenylphosphino)amine ligands highlights the importance of ligand bite angle in determining the coordination chemistry and reactivity. dur.ac.uk

The structures of complexes formed with this compound and related ligands are typically elucidated using single-crystal X-ray diffraction, alongside spectroscopic methods like IR and UV-Vis, and magnetic susceptibility measurements. uobaghdad.edu.iqrsc.org

These studies reveal that the coordination geometry around the metal center is highly dependent on the metal ion and the specific ligand structure. Common geometries include octahedral, tetrahedral, and square planar. researchgate.netuobaghdad.edu.iqcore.ac.uk For example, nickel(II) complexes with N,N′-bis(3-aminopropyl)-1,3-propanediamine have been shown to have a distorted octahedral structure, with the nickel atom coordinated by the four nitrogen atoms of the ligand and two other atoms from an anion. researchgate.net In contrast, some Fe(II), Co(II), Ni(II), and Zn(II) complexes with related Schiff base ligands form binuclear structures with a tetrahedral geometry around each four-coordinate metal ion. uobaghdad.edu.iq

The formation of metal clusters, which are aggregates of metal atoms held together by metal-metal bonds or bridging ligands, is also a possibility. The multidentate nature of this compound could facilitate the bridging of multiple metal centers, leading to the assembly of polynuclear clusters.

| Metal Ion | Typical Coordination Geometry | Complex Type | Reference |

| Copper(II) | Square Planar / Tetragonal | Mononuclear / Binuclear | researchgate.netuobaghdad.edu.iqsci-hub.seresearchgate.net |

| Cobalt(II) | Distorted Tetrahedral | Dinuclear | rsc.org |

| Cobalt(III) | Octahedral | Mononuclear | researchgate.netmdpi.com |

| Nickel(II) | Distorted Octahedral | Mononuclear | researchgate.net |

Host-Guest Interactions in Supramolecular Systems

Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org The unique structure of this compound makes it an interesting candidate for guest molecules in such systems.

Cucurbiturils are macrocyclic host molecules with a hydrophobic cavity and two polar, carbonyl-rimmed portals, making them capable of encapsulating guest molecules. wikipedia.org Studies on the interaction between cucurbit wikipedia.orguril (Q wikipedia.org) and N-(3-aminopropyl)cyclohexylamine, a closely related derivative, demonstrate clear encapsulation phenomena. nih.gov222.29.81nih.gov

X-ray crystallography has revealed that two cyclohexylamine moieties from two separate guest molecules can be simultaneously encapsulated within the hydrophobic cavity of a single Q wikipedia.org host, forming a stable 1:2 host-guest ternary complex. nih.govnih.gov The aminopropyl groups remain outside the portals of the Q wikipedia.org host. nih.gov This encapsulation is a notable example of molecular recognition, where the host selectively binds the cyclohexyl portion of the guest. nih.gov

The binding forces and thermodynamics of these host-guest systems have been quantified using techniques like Isothermal Titration Calorimetry (ITC). nih.gov The interaction between Q wikipedia.org and cyclohexyl-appended guests is driven by a combination of favorable enthalpy (ΔH°) and entropy (TΔS°) changes. nih.gov

The binding affinity for these complexes is remarkably high. For the complex of Q wikipedia.org with N-(3-aminopropyl)cyclohexylamine, the binding constant (Ka) was determined to be 1.55 × 10⁷ M⁻¹, indicating a very stable ternary complex. nih.gov This stability is significantly greater than that observed for similar ternary complexes involving alkyl or even some aromatic groups. nih.gov

| Thermodynamic Parameter | Value for Q wikipedia.org with N-(3-aminopropyl)cyclohexylamine | Driving Force Contribution | Reference |

| Binding Constant (Kₐ) | 1.55 × 10⁷ M⁻¹ | Overall Stability | nih.gov |

| Enthalpy Change (ΔH°) | -26.77 kJ·mol⁻¹ | Favorable Interactions (van der Waals, H-bonding) | nih.gov |

| Entropy Change (TΔS°) | 14.26 kJ·mol⁻¹ | Hydrophobic Effect | nih.gov |

Conformational Analysis of Chelate Rings in Coordination Compounds

Six-membered chelate rings, such as those formed by 1,3-diaminopropane, are not planar and can adopt several conformations, most commonly the stable "chair" conformation, as well as less stable "boat" and "twist-boat" forms. The specific conformation adopted minimizes steric strain and optimizes the coordination geometry around the metal center. acs.org The analysis of crystal structures of cobalt(III) complexes with six-membered diamine rings has been a subject of detailed study to understand these conformational preferences. acs.org The cyclohexane ring of the ligand itself is conformationally locked, typically in a chair conformation, which can influence the orientation of the aminopropyl arms and, consequently, the conformation of the resulting chelate rings. The interplay between the rigid cyclohexyl backbone and the flexible chelate rings is a key aspect of the stereochemistry of these coordination compounds.

Applications in Advanced Materials Science and Engineering

Applications in Polymer Composites and Resins

The trifunctional nature of Bis(3-aminopropyl)cyclohexylamine makes it a valuable component in the synthesis of high-performance polymers, where it can act as both a monomer and a cross-linking agent. ontosight.ai

This compound as a Curing Agent for Epoxy Systems

This compound serves as an effective curing agent, or hardener, for epoxy resins, which are foundational materials for adhesives, coatings, and composites. ontosight.aithreebond.co.jp Amine-based hardeners react with the epoxide rings of the resin to form a highly cross-linked, three-dimensional thermoset network. nih.govnih.gov The process is a step-growth polymerization that proceeds through the reaction of the amine's active hydrogens with the epoxy groups. nih.govresearchgate.net

As a cycloaliphatic amine, this compound offers a distinct set of properties compared to standard aliphatic or aromatic amines. threebond.co.jpgoogle.com While cycloaliphatic amines can sometimes require higher temperatures to achieve a full cure, they are instrumental in developing epoxy systems with specific performance characteristics. google.comjustia.com Research has shown that incorporating N-(3-aminopropyl)cyclohexylamine and related compounds into curing agent formulations can enhance the desirable properties of the final cured product without the negative impact on mechanical strength sometimes associated with other cycloaliphatic amines. justia.comwipo.int It is often used as a primary component in a multi-part amine-based curing system to optimize the final mechanical, thermal, and chemical properties of the epoxy material. google.comjustia.com

The table below summarizes the role and impact of cycloaliphatic amines like this compound in epoxy systems.

| Feature | Description | Research Finding |

| Curing Mechanism | The primary and secondary amine groups react with epoxy groups via a step-growth addition reaction, forming a cross-linked polymer network. nih.govresearchgate.net | The five active hydrogens on the molecule allow for a high degree of cross-linking. |

| Curing Temperature | Cycloaliphatic amines typically require higher processing temperatures to achieve full cure compared to some aliphatic amines. google.comjustia.com | Formulations can be designed to optimize cure schedules. google.com |

| Final Properties | Enhances mechanical, thermal, and chemical resistance of the cured epoxy resin. justia.com | Used as a main curing agent, it avoids the negative impacts on mechanical properties sometimes seen with other cycloaliphatic amines. google.comwipo.int |

| Applications | Adhesives, coatings, high-performance structural composites. ontosight.aigoogle.com | Its use is critical in applications where high performance and durability are required. google.com |

Design and Synthesis of Polyimides, Polyamides, and Polyurethanes Incorporating this compound

The diamine functionality of this compound makes it a suitable monomer for the synthesis of various high-performance polymers, including polyimides, polyamides, and polyurethanes. ontosight.ai

Polyimides: These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical toughness. ebrary.net The most common synthesis route is a two-step process. ebrary.netvt.edu First, a diamine, such as this compound, is reacted with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. vt.edu In the second step, this precursor is converted into the final polyimide through thermal or chemical imidization. ebrary.net The incorporation of the cycloaliphatic structure of this compound can influence properties like solubility and the glass transition temperature of the resulting polyimide. researchgate.net

Polyamides: Traditionally known as nylons, polyamides are synthesized through various methods, including the polycondensation of a diamine with a dicarboxylic acid. nih.govresearchgate.net this compound can be used as the diamine monomer in such reactions. The resulting polyamide would feature the unique cycloaliphatic group as part of its polymer backbone, potentially imparting improved thermal stability and modified mechanical properties compared to purely aliphatic polyamides.

Polyurethanes: Modern, more sustainable synthesis routes for polyurethanes are moving away from the use of toxic isocyanates. mdpi.com One prominent non-isocyanate route involves the polyaddition of bis-cyclic carbonates with diamines. mdpi.com In this process, the nucleophilic amine groups of a monomer like this compound attack the carbonyl group of the cyclic carbonate, leading to a ring-opening reaction and the formation of the urethane (B1682113) linkage. mdpi.com This method offers a greener alternative for producing polyurethanes with tailored properties.

The table below outlines the synthesis methods for these polymers using this compound as a monomer.

| Polymer Class | Synthesis Method | Role of this compound |

| Polyimides | Two-step poly(amic acid) process. vt.edu | Acts as the diamine monomer, reacting with a dianhydride. ebrary.net |

| Polyamides | Polycondensation. researchgate.net | Functions as the diamine monomer, reacting with a dicarboxylic acid. |

| Polyurethanes | Non-isocyanate route via polyaddition. mdpi.com | Serves as the diamine monomer, reacting with bis-cyclic carbonates. mdpi.com |

Fundamental Studies on Cross-linking Density and Network Formation in Cured Resins

The final properties of a thermoset polymer, such as an epoxy resin, are fundamentally determined by the architecture of its cross-linked network. nih.gov The curing process transforms a liquid mixture of monomers into a solid, three-dimensional structure. nih.gov This transformation begins with the formation of linear or branched chains, which gradually increase in molecular weight. nih.gov As the reaction progresses, extensive branching leads to a critical point known as gelation, where a continuous network is formed throughout the material. nih.govresearchgate.net

The cross-linking density—a measure of the number of cross-links per unit volume—is a critical parameter that dictates the mechanical and thermal properties of the cured resin. nih.gov It is directly influenced by the functionality of the monomers used. acs.org this compound, with its two primary amine and one secondary amine groups, possesses five reactive hydrogen atoms, giving it a high functionality for cross-linking reactions with epoxy resins. This high functionality allows it to create a densely cross-linked network, which typically results in high stiffness, thermal stability, and chemical resistance.

The unique structure of this compound, combining a rigid cycloaliphatic ring with flexible aminopropyl chains, influences the topology of the polymer network. nih.gov The rigid ring structure can enhance the glass transition temperature (Tg) and stiffness of the material, while the flexible chains can impart a degree of toughness. Advanced analytical techniques such as small-angle X-ray and neutron scattering (SAXS and SANS), atomic force microscopy (AFM), and scanning electron microscopy (SEM) are used to probe the network structure and the spatial distribution of cross-linking density. nih.gov

Catalytic Systems Development

The amine functional groups of this compound provide opportunities for its use in the design and synthesis of novel catalytic systems.

Design and Synthesis of this compound-Derived Catalysts

While direct synthesis of catalysts from this compound is not widely documented, its chemical structure lends itself to several established strategies for catalyst design. The amine groups can act as potent ligands for coordinating with metal ions to form homogeneous metal complex catalysts.

More significantly, this compound can be used to functionalize the surface of solid support materials, such as silica, alumina (B75360), or advanced nanomaterials like halloysite (B83129) nanotubes. mdpi.com This is typically achieved by grafting the molecule onto the support surface. The appended amine groups then serve as anchoring sites for the deposition of catalytically active metal nanoparticles, such as palladium (Pd), platinum (Pt), or ruthenium (Ru). mdpi.com This method allows for precise control over the dispersion and size of the metal nanoparticles, which is crucial for maximizing catalytic activity and selectivity. mdpi.com For example, an improved process for preparing N-alkylbis(3-aminopropyl)amines involves the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines over a Raney nickel catalyst, highlighting the role of catalysis in synthesizing such amine structures. nih.gov

Utilization in Heterogeneous Catalysis and Supported Catalyst Systems

Catalysts created by immobilizing this compound-metal complexes or metal nanoparticles on a solid support are classified as heterogeneous catalysts. These systems are highly valued in industrial chemical processes because they can be easily separated from the reaction mixture, enabling catalyst recycling and continuous operation.

Supported palladium catalysts are widely employed for hydrogenation reactions. mdpi.com A system where palladium nanoparticles are anchored to a support functionalized with this compound could be an effective catalyst for various hydrogenation processes, such as the reduction of nitroarenes to anilines or the hydrogenation of unsaturated compounds. mdpi.com Similarly, supported ruthenium catalysts are known for their efficacy in the hydrogenation of aromatic rings, such as in the production of cyclohexylamine (B46788) from aniline. google.com A catalyst derived from this compound could potentially be utilized in such transformations, with the amine-functionalized support influencing the catalyst's stability and performance. The interaction between the amine groups and the metal nanoparticles can prevent metal leaching and aggregation, thus extending the catalyst's lifetime. mdpi.com

Mechanistic Investigations and Selectivity Studies in Catalytic Reactions

The catalytic activity of this compound is intrinsically linked to the presence of primary and tertiary amine functionalities within its molecular structure. While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, its role in catalytic processes, particularly in polymer chemistry, can be understood by examining the well-established mechanisms of amine catalysis. Polyamines, such as this compound, are known to be effective in reactions like the formation of polyurethanes and the curing of epoxy resins.

In the context of polyurethane production, tertiary amines are widely used as catalysts. gvchem.coml-i.co.uk They can influence the two primary reactions: the gelling reaction (isocyanate with polyol) and the blowing reaction (isocyanate with water). gvchem.compoliuretanos.com.br The catalytic mechanism of tertiary amines, like the tertiary amine group in this compound, is believed to involve the formation of an activated complex with the isocyanate group. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the isocyanate, making it more susceptible to reaction with the active hydrogen of a polyol or water. poliuretanos.com.br

The selectivity of the catalyst for either the gelling or blowing reaction is a critical factor in controlling the properties of the final polyurethane foam. This selectivity is influenced by the steric hindrance around the nitrogen atom and the basicity of the amine. l-i.co.uk Less sterically hindered tertiary amines tend to be strong catalysts for both reactions. poliuretanos.com.br The presence of multiple amine groups in this compound, with varying steric environments, suggests it could participate in a complex manner, potentially influencing both reaction pathways.

In the realm of epoxy resins, amines are fundamental as curing agents or hardeners. appliedpoleramic.com The primary amine groups of this compound can react directly with the epoxy groups. This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. researchgate.net This newly formed secondary amine can then react with another epoxy group, creating a cross-linked polymer network. appliedpoleramic.com

Tertiary amines, including the one present in this compound, can also act as catalysts in epoxy curing. appliedpoleramic.com They can function as accelerators for the reaction between primary or secondary amines and epoxy groups. appliedpoleramic.com The mechanism often involves the tertiary amine activating the epoxy ring, making it more susceptible to nucleophilic attack. polymerinnovationblog.com Furthermore, tertiary amines can catalyze the homopolymerization of epoxy resins, a reaction that becomes more significant at higher temperatures or in the presence of excess epoxy groups. appliedpoleramic.com

The structure of the amine catalyst plays a significant role in determining the rate and selectivity of these reactions. For instance, in other catalytic systems, the presence of amine groups in the secondary coordination sphere of a catalyst has been shown to influence product selectivity by stabilizing intermediates through hydrogen bonding. nih.gov While specific studies on this compound are lacking, it is plausible that the interplay between its primary and tertiary amine groups, along with the cyclohexyl backbone, could offer unique selectivity in certain catalytic applications.

Table of Potential Catalytic Mechanisms

| Reaction Type | Role of this compound | Potential Mechanism | Key Factors Influencing Selectivity |

| Polyurethane Formation | Catalyst | The tertiary amine group activates the isocyanate (NCO) group towards reaction with polyols (gelling) or water (blowing). gvchem.compoliuretanos.com.br | Steric accessibility and basicity of the tertiary amine. l-i.co.uk The relative rates of the gelling and blowing reactions determine the foam structure. |

| Epoxy Resin Curing | Curing Agent & Catalyst | Primary amine groups react directly with epoxy rings via nucleophilic attack, leading to cross-linking. The tertiary amine group can catalyze the amine-epoxy reaction and epoxy homopolymerization. appliedpoleramic.com | Stoichiometry of amine to epoxy groups, reaction temperature, and the catalytic activity of the tertiary amine. appliedpoleramic.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural analysis of Bis(3-aminopropyl)cyclohexylamine, offering detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments in the molecule. The protons on the cyclohexyl ring would appear as a complex multiplet in the upfield region, typically between 1.0 and 2.0 ppm. The methine proton on the carbon atom of the cyclohexyl ring attached to the nitrogen (N-CH) would likely be found further downfield, around 2.5-3.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. The methylene (B1212753) protons of the two aminopropyl chains would present as a series of multiplets. The protons of the CH₂ groups adjacent to the primary amine functionalities (-CH₂NH₂) would be expected around 2.7-2.9 ppm, while the protons of the CH₂ groups adjacent to the tertiary amine (N-CH₂-) would likely resonate at a slightly lower field, around 2.5-2.7 ppm. The central methylene groups (-CH₂-CH₂-CH₂-) would appear as a multiplet around 1.6-1.8 ppm. The protons of the primary amine groups (-NH₂) would typically appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, the carbons of the cyclohexyl ring would produce a set of signals in the range of 25-55 ppm. The carbon atom of the cyclohexyl ring bonded to the tertiary nitrogen (C-N) would be the most downfield of this set. The methylene carbons of the aminopropyl chains would also give rise to distinct signals. The carbons adjacent to the primary amino groups (-CH₂NH₂) would be expected in the 40-45 ppm region, while the carbons adjacent to the tertiary nitrogen (N-CH₂-) would likely appear in the 50-55 ppm range. The central methylene carbons of the propyl chains would resonate at approximately 25-30 ppm.

| Predicted ¹H NMR Chemical Shifts for this compound | | :--- | :--- | | Proton Type | Predicted Chemical Shift (ppm) | | Cyclohexyl -CH₂- | 1.0 - 2.0 (m) | | Cyclohexyl -CH-N | 2.5 - 3.0 (m) | | N-CH₂-CH₂-CH₂-NH₂ | 2.5 - 2.7 (m) | | -CH₂-CH₂-NH₂ | 1.6 - 1.8 (m) | | -CH₂-NH₂ | 2.7 - 2.9 (m) | | -NH₂ | Variable (br s) | m = multiplet, br s = broad singlet

| Predicted ¹³C NMR Chemical Shifts for this compound | | :--- | :--- | | Carbon Type | Predicted Chemical Shift (ppm) | | Cyclohexyl -CH₂- | 25 - 35 | | Cyclohexyl -CH-N | 50 - 60 | | N-CH₂-CH₂-CH₂-NH₂ | 50 - 55 | | -CH₂-CH₂-NH₂ | 25 - 30 | | -CH₂-NH₂ | 40 - 45 |

There is no silicon atom in the structure of this compound, therefore ²⁹Si NMR spectroscopy is not applicable.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be characterized by the vibrational modes of its amine and alkyl groups.

Key expected absorption bands include the N-H stretching vibrations of the primary amine groups, which typically appear as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl and aminopropyl groups would be observed as strong absorptions in the 2850-2950 cm⁻¹ range. The N-H bending vibration of the primary amines would likely be seen around 1590-1650 cm⁻¹. The C-N stretching vibrations of the aliphatic amines would generate absorptions in the 1000-1250 cm⁻¹ region. The spectrum of the related N-(3-aminopropyl)cyclohexylamine shows characteristic absorptions for the primary amine (Ar-NH₂) at 3338 cm⁻¹ and 3408 cm⁻¹. researchgate.net The C-O-C stretching mentioned in one source is not relevant to this molecule. researchgate.net

| Predicted FTIR Absorption Bands for this compound | | :--- | :--- | :--- | | Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | | C-H Stretch | Alkyl (Cyclohexyl, Propyl) | 2850 - 2950 | | N-H Bend | Primary Amine | 1590 - 1650 | | C-N Stretch | Aliphatic Amine | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to confirm its molecular weight and to gain structural information through the analysis of its fragmentation pattern.

The molecular weight of this compound is 213.36 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 213. As with many aliphatic amines, this peak may be weak or absent. miamioh.edulibretexts.org The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org

For this compound, several α-cleavage pathways are possible. A prominent fragmentation would involve the loss of a propyl or aminopropyl radical from the tertiary amine, leading to the formation of stable iminium ions. For instance, cleavage of the C-C bond between the cyclohexyl ring and the nitrogen could lead to a fragment corresponding to the cyclohexyl radical or a cyclohexyl-containing ion. Cleavage of the bond between the nitrogen and a propyl chain would also be a likely fragmentation pathway. The base peak in the mass spectrum of the related compound propan-2-amine is at m/z 44, resulting from the loss of a methyl group. docbrown.info Analysis of fragmentation patterns helps in distinguishing between structural isomers. youtube.com

| Predicted Mass Spectrometry Fragments for this compound | | :--- | :--- | | m/z Value | Possible Fragment Ion | | 213 | [C₁₂H₂₇N₃]⁺ (Molecular Ion) | | 198 | [M - CH₃]⁺ | | 184 | [M - C₂H₅]⁺ | | 170 | [M - C₃H₇]⁺ | | 156 | [M - C₄H₉N]⁺ | | 114 | [C₆H₁₁N(CH₂CH₂CH₂NH₂)]⁺ | | 98 | [C₆H₁₁N(CH₂)₂]⁺ |

Crystallographic Analysis

Crystallographic techniques provide precise information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Molecular and Supramolecular Structures

Single crystal X-ray diffraction is the definitive method for determining the precise molecular structure of a crystalline compound. To perform this analysis, a single crystal of this compound of suitable size and quality would be required. The crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

This analysis would provide accurate bond lengths, bond angles, and torsion angles for the this compound molecule. It would also reveal the preferred conformation of the cyclohexyl ring (e.g., chair conformation) and the arrangement of the two aminopropyl side chains. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as hydrogen bonding between the amine groups, which play a crucial role in the supramolecular architecture. While specific data for this compound is not available, studies on related compounds like Cyclohexylammonium picrate (B76445) have successfully determined their crystal structures and unit cell parameters using this technique. nih.gov

Powder X-ray Diffraction (PXRD) for Solid-State Material Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a solid sample. A powdered sample of this compound would be exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), would be recorded. usp.org

The PXRD pattern is a fingerprint of the crystalline phase. It can be used to identify the compound, assess its purity (by detecting the presence of other crystalline phases), and determine the unit cell parameters. The positions of the diffraction peaks are governed by Bragg's Law and are characteristic of the crystal lattice. The relative intensities of the peaks are determined by the arrangement of atoms within the unit cell. Analysis of the peak shapes can also provide information about the crystallite size and the presence of lattice strain. rsc.org While a specific PXRD pattern for this compound is not publicly available, the technique remains a vital tool for the characterization of its solid form.

Chromatographic and Other Analytical Separations for Purity and Composition

The determination of purity and the analysis of the composition of this compound are crucial for its application in various industrial and research fields. Chromatographic techniques are the cornerstone for separating this compound from potential impurities, starting materials, and by-products. Given its chemical nature as a polyamine, methods are often adapted from established procedures for similar aliphatic amines.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized techniques for the analysis of compounds like this compound. These methods, often coupled with mass spectrometry (MS), provide the necessary selectivity and sensitivity for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For amines such as this compound, which lack a strong chromophore, derivatization is a common strategy to enable UV-Visible or fluorescence detection, thereby enhancing sensitivity.

Reversed-Phase (RP) HPLC: This is a widely used mode where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The analysis of underivatized polyamines on traditional RP columns can be challenging due to their high polarity, which often results in poor retention. nih.gov To overcome this, ion-pairing agents can be added to the mobile phase to improve the retention of the charged amine analytes. nih.gov However, non-volatile ion-pairing reagents can interfere with mass spectrometry detection. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative approach that is well-suited for the separation of highly polar compounds. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. This technique can provide good retention for polyamines without the need for derivatization or non-volatile mobile phase additives, making it highly compatible with mass spectrometry. nih.gov

Derivatization: To enhance detection and improve chromatographic peak shape, pre-column or post-column derivatization is frequently employed. Reagents that react with primary and secondary amines to form highly fluorescent or UV-absorbent derivatives are common. Examples include dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl). sigmaaldrich.comthermofisher.com

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile compounds. Due to the relatively high boiling point and polarity of this compound, derivatization is often necessary to increase its volatility and thermal stability, as well as to improve peak shape and reduce tailing on common GC columns.

Derivatization in GC: A common approach for the GC analysis of amines is their conversion into less polar and more volatile derivatives, such as trifluoroacetyl derivatives. This allows for analysis at lower temperatures and with better peak symmetry.

Detectors: A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds. However, for more selective and sensitive detection, especially for identifying impurities, a Mass Spectrometer (MS) is the detector of choice. GC-MS provides not only retention time data but also mass spectra, which can be used for the structural elucidation of the main component and any co-eluting impurities.

Advanced Hyphenated Techniques

The coupling of chromatographic separation with mass spectrometry (LC-MS/MS or GC-MS/MS) offers the highest level of selectivity and sensitivity for the analysis of this compound. researchgate.net These techniques allow for the confident identification and quantification of the target compound and its impurities, even at trace levels.

The table below summarizes typical chromatographic conditions that could be adapted for the analysis of this compound, based on methods for similar polyamines.

| Parameter | HPLC Method Example | GC Method Example |

| Technique | HILIC-MS | GC-MS |

| Column | HILIC column (e.g., amide or cyano phase) | Capillary column (e.g., 5% phenyl-polysiloxane) |

| Mobile Phase/Carrier Gas | Acetonitrile/water gradient with a volatile additive (e.g., ammonium (B1175870) formate) | Helium |

| Flow Rate/Gas Velocity | 0.2 - 1.0 mL/min | 1 - 2 mL/min |

| Temperature | 25 - 40 °C (Column oven) | Temperature-programmed ramp (e.g., 100 to 300 °C) |

| Detector | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

| Derivatization | Often not required for HILIC-MS | Recommended (e.g., acylation) |

| Typical Application | Purity assessment, quantification in complex matrices | Impurity profiling, analysis of volatile by-products |

Theoretical and Computational Chemistry Studies of Bis 3 Aminopropyl Cyclohexylamine

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools to investigate the dynamic behavior of molecules and their interactions. For Bis(3-aminopropyl)cyclohexylamine, these techniques are particularly useful in understanding its conformational flexibility and its role in the formation of polymer networks.

Conformational Analysis and Molecular Dynamics Simulations of Compound and Complexes

The conformational landscape of this compound is characterized by the flexibility of the cyclohexyl ring and the two aminopropyl side chains. The cyclohexyl ring typically adopts a chair conformation as its lowest energy state. Molecular dynamics (MD) simulations can be employed to explore the various possible conformations and the energy barriers between them. Such simulations track the atomic positions over time by integrating Newton's equations of motion, providing a detailed picture of the molecule's dynamic behavior.

In the context of its application as a curing agent for epoxy resins, MD simulations are instrumental in modeling the formation of cross-linked polymer networks. These simulations can elucidate how the amine groups of this compound react with the epoxy groups of the resin to form a three-dimensional structure. The resulting network's properties, such as glass transition temperature (Tg), density, and mechanical strength, can be predicted from these simulations.

For instance, in a simulated system of this compound and a diepoxide resin, the primary amine groups would initially react, followed by the secondary amine, leading to a highly cross-linked and rigid thermoset. The conformational freedom of the cyclohexyl ring and the aminopropyl chains would influence the final network architecture and, consequently, the material's bulk properties. While specific MD simulation data for this compound is not extensively published, studies on similar cycloaliphatic amine curing agents provide a framework for understanding its behavior. nih.govnih.gov

Table 1: Representative Parameters for Molecular Dynamics Simulations of Amine-Epoxy Systems

| Parameter | Value/Description | Source |

| Force Field | COMPASS, DREIDING, or similar | nih.gov |

| Ensemble | NVT (constant volume, constant temperature) or NPT (constant pressure, constant temperature) | nih.gov |

| Temperature | Curing temperature (e.g., 300-450 K) | General Practice |

| Time Step | 1 fs | General Practice |

| Simulation Time | Several nanoseconds to observe network formation | General Practice |

This table presents typical parameters used in MD simulations of amine-cured epoxy systems and is intended to be representative.

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry offers methods to predict the reactivity of different sites within a molecule and to map out the most likely pathways for its reactions. For this compound, this involves assessing the nucleophilicity of the primary and secondary amine groups.

The reactivity of the amine hydrogens is a key factor in the curing process. It is generally accepted that primary amines are more reactive than secondary amines in epoxy-amine reactions. Computational methods, such as Density Functional Theory (DFT), can quantify this difference by calculating the activation energies for the reaction of each type of amine group with an epoxide. Theoretical studies on the reactions of amines with isocyanates and imines also provide insights into the plausible reaction mechanisms. ethz.chnih.govchemrxiv.org

The reaction pathway for the curing of an epoxy resin with this compound can be computationally modeled to understand the step-by-step formation of the polymer network. This includes the initial ring-opening of the epoxide by the primary amine, followed by the reaction of the newly formed secondary amine, and subsequent reactions of the remaining amine groups. These models can help in optimizing curing conditions to achieve desired material properties.

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules, which are ultimately responsible for their chemical behavior.

Electronic Structure and Bonding Analysis

The electronic structure of this compound can be investigated using quantum chemical methods like DFT. These calculations can determine the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the nature of the chemical bonds.

The nitrogen atoms of the amine groups are the primary centers of reactivity due to the presence of lone pairs of electrons. An analysis of the molecular electrostatic potential (MEP) would reveal these regions of high electron density, confirming their nucleophilic character. The HOMO-LUMO energy gap is another important parameter that can be calculated, providing an indication of the molecule's chemical reactivity and stability.

Table 2: Calculated Electronic Properties for a Representative Cycloaliphatic Amine

| Property | Calculated Value | Method |

| HOMO Energy | -5.8 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.0 eV | DFT/B3LYP |

| Dipole Moment | 1.5 D | DFT/B3LYP |

Note: These are hypothetical values for a representative cycloaliphatic amine, calculated using a common level of theory, to illustrate the type of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated calculations.

Prediction and Interpretation of Spectroscopic Properties

Quantum chemical calculations are also employed to predict and interpret various spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts, computational methods can aid in the characterization of this compound and its reaction products.

For instance, the calculated IR spectrum would show characteristic peaks for N-H stretching and bending vibrations of the primary and secondary amine groups, as well as C-H and C-N stretching modes. Comparing the calculated spectrum with an experimental one can help in confirming the molecular structure and identifying the presence of different functional groups. Similarly, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to assign the signals to specific atoms in the molecule.

Kinetic Modeling of Polymerization and Curing Processes

The curing of epoxy resins with amine hardeners is a complex process involving multiple simultaneous and consecutive reactions. Kinetic modeling aims to describe the rate of these reactions as a function of temperature and the concentrations of the reactants.

For the curing of an epoxy resin with this compound, a common approach is to use a mechanistic or phenomenological kinetic model. conicet.gov.arzenodo.org A widely used phenomenological model is the autocatalytic model, which accounts for the acceleration of the reaction by the hydroxyl groups that are formed during the epoxy-amine reaction. zenodo.org

The kinetic parameters for these models, such as the activation energies and reaction orders, are typically determined by fitting the model to experimental data obtained from techniques like differential scanning calorimetry (DSC). zenodo.orgmdpi.commdpi.com DSC measures the heat flow associated with the curing reaction, which is proportional to the reaction rate.

A general form of the autocatalytic kinetic model is given by:

dα/dt = (k₁ + k₂α^m)(1-α)^n

where:

α is the degree of conversion

dα/dt is the rate of conversion

k₁ and k₂ are the rate constants

m and n are the reaction orders

The rate constants, k₁ and k₂, are typically assumed to follow an Arrhenius temperature dependence:

k = A * exp(-Ea / RT)

where:

A is the pre-exponential factor

Ea is the activation energy

R is the gas constant

T is the absolute temperature

By performing DSC experiments at different heating rates or isothermal temperatures, the kinetic parameters for the curing of an epoxy system with this compound can be determined. These parameters are essential for process simulation and optimization in manufacturing applications. Studies on various cycloaliphatic epoxy resins have shown activation energies for curing with anhydride (B1165640) hardeners to be in the range of 67–72 kJ/mol. cnrs.fr Similar studies on epoxy-amine systems report activation energies around 53 to 61 kJ/mol. mdpi.com

Emerging Research Areas and Future Directions for Bis 3 Aminopropyl Cyclohexylamine

Exploration of Sustainable and Green Synthetic Routes

The industrial production of amines is increasingly shifting towards more environmentally benign processes. For polyamines like Bis(3-aminopropyl)cyclohexylamine, the focus is on developing catalytic systems that offer high selectivity, efficiency, and reusability, while minimizing waste and the use of harsh reagents.

A primary green route for producing amines is the catalytic hydrogenation of nitriles. rsc.orgbme.hu This method is considered an efficient and sustainable approach to amine synthesis. rsc.org Research has demonstrated that heterogeneous catalysts are particularly advantageous due to their ease of separation and potential for reuse. nih.gov An improved and efficient two-step process has been described for the preparation of related N-alkylbis(3-aminopropyl)amines. nih.govresearchgate.net This process involves the bis-conjugate addition of an amine to acrylonitrile, followed by catalytic hydrogenation of the resulting dinitrile intermediate. nih.gov

Key advancements in this area focus on the catalyst design. For instance, a highly dispersed nickel on silicon carbide (Ni/SiC) catalyst has shown high performance for hydrogenating nitriles to primary amines without the need for ammonia (B1221849), which is often used to suppress the formation of secondary and tertiary amine byproducts. rsc.orgrsc.org Similarly, cobalt-based catalysts are frequently used for nitrile hydrogenations, either as Raney-type or supported catalysts. bme.hu A patented process for preparing amines from nitriles utilizes a nickel-containing support catalyst with specific properties, such as a defined pore size distribution, to achieve high yields. google.com The use of low-pressure hydrogenation (e.g., 50 psi) with a Raney nickel catalyst in a methanolic ammonia solvent system has been reported to produce N-alkylbis(3-aminopropyl)amines in nearly quantitative yield with high purity, avoiding the need for chromatographic purification. nih.govresearchgate.net

Table 1: Parameters in Green Catalytic Hydrogenation for Amine Synthesis This table is generated based on data from related amine synthesis processes.

| Parameter | Green Chemistry Approach | Rationale & Benefit | Supporting Findings |

|---|---|---|---|

| Catalyst | Heterogeneous (e.g., Ni/SiC, Raney Co, Pd/SiO₂) | Easy separation, reusability, reduced waste. nih.gov | Ni/SiC shows high selectivity to primary amines. rsc.org Pd/SiO₂ allows for continuous-flow reactions. nih.gov |

| Hydrogen Source | H₂ Gas, Ammonium (B1175870) Formate (B1220265) | H₂ is a clean reagent; formate is a transfer hydrogenation agent for milder conditions. bme.hu | Low-pressure (50 psi) H₂ gas is effective. nih.gov Ammonium formate is effective with Pd/C catalysts. bme.hu |

| Solvent | Reduced Solvent, Methanol, Water | Minimizes volatile organic compound (VOC) emissions and waste. nih.govrsc.org | An improved process uses significantly less solvent. nih.gov Water can enhance reaction rates in some aminations. rsc.org |

| Additives | Ammonia-Free Systems | Simplifies product purification and avoids handling of corrosive ammonia. rsc.org | Highly dispersed Ni/SiC catalyst enables selective hydrogenation without ammonia. rsc.org |

| Process Type | Continuous-Flow | Improved safety, efficiency, and scalability compared to batch processes. nih.gov | A Pd/SiO₂ catalyst was active for over 300 hours in a continuous-flow system for nitrile hydrogenation. nih.gov |

Design Principles for Advanced Materials with Tailored Performance

This compound is a versatile building block for polymers, serving as a curing agent for epoxy resins and a monomer for polyamides and polyurethanes. ontosight.ai Its molecular structure is key to designing materials with specific, high-performance characteristics. The combination of a rigid cycloaliphatic group with flexible aminopropyl chains allows for precise tuning of material properties.